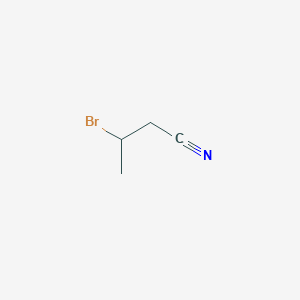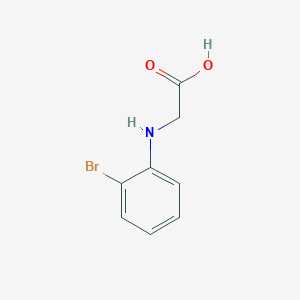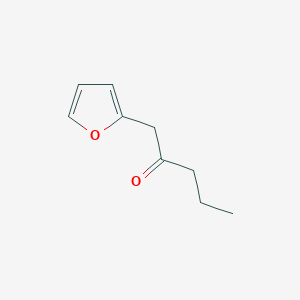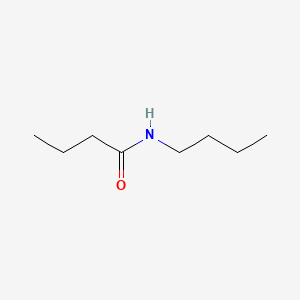
2-Amino-1-(p-tolyl)éthanone
Vue d'ensemble
Description
2-Amino-1-(p-tolyl)ethanone (2-APE) is an organic compound belonging to the class of ketones. It is a colorless, viscous liquid with a sweet odor. 2-APE is used as a precursor for synthesis of many compounds and as a reagent in chemical reactions. It is also used in pharmaceuticals and as a flavoring in food products.
Applications De Recherche Scientifique
Recherche pharmaceutique : Agents antiviraux
2-Amino-1-(p-tolyl)éthanone : a été étudié pour son potentiel dans la recherche pharmaceutique, en particulier comme précurseur dans la synthèse d'agents antiviraux. La capacité du composé à agir comme intermédiaire dans la production de molécules plus complexes signifie qu'il pourrait être instrumental dans le développement de traitements contre les infections virales .
Synthèse organique : Blocs de construction
En chimie organique, This compound sert de bloc de construction polyvalent. Ses groupes fonctionnels amine et cétone permettent diverses réactions chimiques, ce qui en fait un matériau de départ précieux pour la synthèse d'une large gamme de composés organiques.
Science des matériaux : Synthèse des polymères
Les groupes réactifs du composé peuvent être utilisés dans la synthèse des polymères. En incorporant This compound dans les chaînes de polymères, les chercheurs peuvent modifier les propriétés physiques du matériau, telles que la stabilité thermique et la solubilité .
Chimie analytique : Normes chromatographiques
This compound : peut être utilisé comme norme dans l'analyse chromatographique en raison de ses propriétés bien définies. Il permet de calibrer les instruments et de garantir la précision des méthodes analytiques .
Biochimie : Études d'inhibition enzymatique
Ce composé peut agir comme un inhibiteur pour certaines enzymes, ce qui le rend utile dans les études biochimiques pour comprendre les mécanismes et la cinétique enzymatiques. Sa structure lui permet de se lier aux sites actifs, fournissant des informations sur les interactions enzyme-substrat .
Chimie médicinale : Conception de médicaments
Les groupes cétone et amine présents dans This compound en font un candidat pour la conception de médicaments. Il peut être utilisé pour créer des pharmacophores, qui sont des parties de structures moléculaires responsables de l'activité biologique des médicaments .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that 2-Amino-1-(p-tolyl)ethanone may also interact with various biological targets.
Mode of Action
The exact mode of action of 2-Amino-1-(p-tolyl)ethanone is currently unknown due to the lack of specific research on this compound. Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with biological targets that leads to a variety of changes in cellular function.
Biochemical Pathways
Indole derivatives, which are structurally similar, have been found to affect a wide range of biochemical pathways
Result of Action
Similar compounds have shown a broad spectrum of biological activities, suggesting that 2-amino-1-(p-tolyl)ethanone may also have diverse molecular and cellular effects .
Analyse Biochimique
Cellular Effects
2-Amino-1-(p-tolyl)ethanone has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with cellular components can lead to changes in cellular behavior, which are essential for understanding its potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of 2-Amino-1-(p-tolyl)ethanone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it can form oximes and hydrazones through reactions with hydroxylamine and hydrazine
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-(p-tolyl)ethanone can change over time. Its stability, degradation, and long-term effects on cellular function are important factors to consider. Studies have shown that the compound can undergo various reactions, which may affect its stability and activity over time . Understanding these temporal effects is essential for its application in research and development.
Dosage Effects in Animal Models
The effects of 2-Amino-1-(p-tolyl)ethanone vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies on similar compounds have shown that dosage plays a crucial role in determining the compound’s efficacy and safety . Understanding these dosage effects is vital for its potential therapeutic applications.
Metabolic Pathways
2-Amino-1-(p-tolyl)ethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The regulation of these pathways is essential for maintaining cellular homeostasis and understanding the compound’s role in metabolism
Transport and Distribution
The transport and distribution of 2-Amino-1-(p-tolyl)ethanone within cells and tissues are essential for its activity and function. It interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding these processes is crucial for its potential therapeutic applications and its role in cellular function.
Subcellular Localization
2-Amino-1-(p-tolyl)ethanone’s subcellular localization is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Propriétés
IUPAC Name |
2-amino-1-(4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFAHIJREMQVPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10328409 | |
| Record name | 2-Amino-1-(4-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69872-37-3 | |
| Record name | 2-Amino-1-(4-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B1268196.png)



![1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one](/img/structure/B1268204.png)







![7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine](/img/structure/B1268220.png)